molecular formula C18H15ClN2O2S B11562099 (5E)-5-benzylidene-3-{[(3-chloro-4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

(5E)-5-benzylidene-3-{[(3-chloro-4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B11562099
M. Wt: 358.8 g/mol
InChI Key: LIBGLWHGDHSGPW-CXUHLZMHSA-N
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Description

(5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenylmethylidene group, and a chloromethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidine ring.

    Introduction of the Phenylmethylidene Group: The next step involves the condensation of the thiazolidine intermediate with benzaldehyde to introduce the phenylmethylidene group.

    Aminomethylation: The final step involves the reaction of the intermediate with 3-chloro-4-methylaniline under acidic conditions to introduce the chloromethylphenylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the phenylmethylidene group, converting it to a phenylmethyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylmethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent due to its ability to modulate specific molecular pathways.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Modulate Signaling Pathways: The compound can influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds such as pioglitazone and rosiglitazone share the thiazolidinedione core structure but differ in their substituents.

    Phenylmethylidene Derivatives: Compounds with similar phenylmethylidene groups but different core structures.

Uniqueness

(5E)-3-{[(3-CHLORO-4-METHYLPHENYL)AMINO]METHYL}-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

(5E)-5-benzylidene-3-[(3-chloro-4-methylanilino)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H15ClN2O2S/c1-12-7-8-14(10-15(12)19)20-11-21-17(22)16(24-18(21)23)9-13-5-3-2-4-6-13/h2-10,20H,11H2,1H3/b16-9+

InChI Key

LIBGLWHGDHSGPW-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NCN2C(=O)C(=CC3=CC=CC=C3)SC2=O)Cl

Origin of Product

United States

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